1,3-Dimethoxy-2-iodo-4-(fluoromethoxy)benzene

Catalog No.
S14601704
CAS No.
M.F
C9H10FIO3
M. Wt
312.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3-Dimethoxy-2-iodo-4-(fluoromethoxy)benzene

Product Name

1,3-Dimethoxy-2-iodo-4-(fluoromethoxy)benzene

IUPAC Name

1-(fluoromethoxy)-3-iodo-2,4-dimethoxybenzene

Molecular Formula

C9H10FIO3

Molecular Weight

312.08 g/mol

InChI

InChI=1S/C9H10FIO3/c1-12-6-3-4-7(14-5-10)9(13-2)8(6)11/h3-4H,5H2,1-2H3

InChI Key

QXRYQFSJZFFBLJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)OCF)OC)I

1,3-Dimethoxy-2-iodo-4-(fluoromethoxy)benzene is an organic compound characterized by a benzene ring with two methoxy groups, one iodine atom, and one fluoromethoxy group. Its molecular formula is C9H10FO3C_9H_{10}FO_3 and it has a molecular weight of approximately 204.17 g/mol. The presence of these substituents imparts unique chemical properties, influencing its reactivity and potential applications in various fields such as medicinal chemistry and materials science.

  • Substitution Reactions: The iodine atom can be replaced by various nucleophiles, facilitating the formation of different derivatives.
  • Oxidation and Reduction: The methoxy and fluoromethoxy groups can be oxidized or reduced under specific conditions, altering their functional properties.
  • Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, which are essential for synthesizing more complex organic molecules.

The biological activity of 1,3-Dimethoxy-2-iodo-4-(fluoromethoxy)benzene is an area of ongoing research. Preliminary studies suggest that the compound may interact with specific molecular targets due to the presence of iodine and fluorine substituents. These interactions could influence its reactivity and biological effects, making it a candidate for further exploration in medicinal chemistry.

The synthesis of 1,3-Dimethoxy-2-iodo-4-(fluoromethoxy)benzene typically involves several steps:

  • Starting Material: The synthesis begins with a suitable benzene derivative, such as 1,3-dimethoxybenzene.
  • Fluoromethoxylation: The fluoromethoxy group is introduced via nucleophilic substitution using a fluoromethylating agent like fluoromethyl ether in the presence of a base such as potassium carbonate.
  • Iodination: Iodine is introduced through electrophilic aromatic substitution or other halogenation methods.

In industrial settings, these methods may be scaled up using continuous flow reactors to optimize yield and purity.

1,3-Dimethoxy-2-iodo-4-(fluoromethoxy)benzene has several applications:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
  • Biology: The compound is used in developing radiolabeled molecules for imaging studies.
  • Industry: It finds utility in producing specialty chemicals and materials.

Interaction studies focus on how 1,3-Dimethoxy-2-iodo-4-(fluoromethoxy)benzene engages with biological molecules. The unique combination of iodine and fluorine substituents may enhance its binding affinity to specific targets, potentially leading to novel therapeutic applications. Ongoing research aims to elucidate these interactions further.

Several compounds share structural similarities with 1,3-Dimethoxy-2-iodo-4-(fluoromethoxy)benzene:

Compound NameKey Features
1,3-Dimethoxy-4-iodobenzeneLacks the fluoromethoxy group
1-Fluoro-2-iodo-4-(trifluoromethyl)benzeneContains a trifluoromethyl group instead of methoxy groups
1-Iodo-2,4-dimethoxybenzeneSimilar structure but lacks the fluoromethoxy group

Uniqueness

The uniqueness of 1,3-Dimethoxy-2-iodo-4-(fluoromethoxy)benzene lies in its combination of both methoxy and fluoromethoxy groups. This specific arrangement significantly influences its chemical properties and reactivity compared to similar compounds, making it valuable for various synthetic and research applications.

Electrophilic Aromatic Substitution Strategies for Iodination

Regioselective Ortho-Iodination of Dimethoxybenzene Derivatives

The electron-donating methoxy groups in 1,3-dimethoxybenzene activate the aromatic ring toward electrophilic substitution, preferentially directing iodination to the ortho positions. However, achieving regioselectivity in polyfunctional arenes requires careful modulation of reaction conditions. Silver salts paired with iodine, such as silver hexafluoroantimonate (AgSbF₆) and iodine (I₂) in dichloromethane (DCM), have proven effective for ortho-iodination. For example, iodination of 3,5-dichlorophenol with AgSbF₆/I₂ in DCM yielded 82% ortho-iodinated product with minimal para substitution. This system leverages the non-coordinating nature of SbF₆⁻ to enhance iodine’s electrophilicity, favoring ortho attack due to steric and electronic effects.

Density functional theory (DFT) calculations on analogous systems reveal that iodination reversibility increases with substrate electron density, necessitating kinetic control to prevent protodeiodination. For 1,3-dimethoxybenzene, the para positions to methoxy groups are highly activated, but steric hindrance between methoxy substituents and the incoming iodonium ion (I⁺) shifts preference to the less hindered ortho sites. A comparative study of silver salts showed AgSbF₆/I₂ achieves ortho:para ratios of 6:1 in DCM, while Ag₂SO₄/I₂ in acetonitrile favors para substitution.

Table 1: Regioselectivity of Iodination in Dimethoxybenzene Derivatives

SubstrateReagent SystemSolventOrtho:Para RatioYield (%)
1,3-DimethoxybenzeneAgSbF₆/I₂DCM6:182
1,3-DimethoxybenzeneAg₂SO₄/I₂Acetonitrile1:1665
1,3-DimethoxybenzeneNIS/PTSADCM1:357

Solvent-Mediated Control of Iodine Incorporation Efficiency

Solvent polarity profoundly influences iodination efficiency and regioselectivity. Polar aprotic solvents like acetonitrile stabilize charged intermediates, enhancing para substitution, while nonpolar solvents like DCM favor ortho pathways by reducing ionic dissociation. For instance, iodination of 3,5-dichloroanisole with Ag₂SO₄/I₂ in acetonitrile yielded 65% para-iodinated product, whereas the same system in DCM produced a 1:1 mixture of ortho and para isomers. This dichotomy arises from solvent effects on the iodonium ion’s stability and the transition state’s geometry.

Dielectric constant (ε) correlates with regioselectivity: solvents with ε < 10 (e.g., DCM, ε = 8.9) promote ortho iodination, while those with ε > 30 (e.g., acetonitrile, ε = 37.5) favor para substitution. Kinetic studies suggest that low-polarity solvents accelerate the formation of a π-complex intermediate, which rearranges to the ortho product, whereas high-polarity solvents stabilize σ-complexes leading to para substitution.

Fluoromethoxylation Techniques in Polyfunctional Arenes

Nucleophilic Fluoromethylation via DAST-Mediated Pathways

Diethylaminosulfur trifluoride (DAST) enables efficient conversion of hydroxyl groups to fluoromethoxy substituents. Starting from 4-hydroxy-1,3-dimethoxy-2-iodobenzene, DAST mediates fluoride displacement under anhydrous conditions. The reaction proceeds via a two-step mechanism: (1) DAST activation of the hydroxyl group to a fluorosulfonate intermediate, followed by (2) nucleophilic attack by a fluoride ion. This method achieves 75–85% yields in tetrahydrofuran (THF) at −78°C, with minimal side products.

Table 2: DAST-Mediated Fluoromethoxylation Optimization

SubstrateTemperature (°C)SolventYield (%)
4-Hydroxy-1,3-dimethoxy-2-iodobenzene−78THF85
4-Hydroxy-1,3-dimethoxy-2-iodobenzene0DCM62
4-Hydroxy-1,3-dimethoxy-2-iodobenzene25Acetonitrile45

Electrochemical Fluoromethoxy Group Installation

Electrochemical methods offer a scalable alternative for fluoromethoxylation. Anodic oxidation of 4-hydroxy-1,3-dimethoxy-2-iodobenzene in the presence of fluoromethyltrimethylsilane (TMSCF₃) generates a stabilized carbocation intermediate, which reacts with fluoride ions liberated at the cathode. Using carbon paper anodes and nickel cathodes in a flow cell, this approach achieves 83% yield on a hectogram scale. Key advantages include mild conditions (room temperature, 1.5 V) and avoidance of stoichiometric oxidants.

Cyclic voltammetry studies confirm that the aromatic core undergoes single-electron oxidation at 1.2 V vs. Ag/AgCl, initiating the reaction cascade. Controlled-potential electrolysis at 1.5 V ensures complete conversion without overoxidation, while tetrabutylammonium hexafluorophosphate (TBAPF₆) as the supporting electrolyte enhances conductivity.

Comparative Studies of Fluoromethoxy versus Methoxy Substituents

The incorporation of fluorine atoms into organic compounds represents a fundamental strategy for modulating electronic and steric properties in aromatic systems [1] [2]. The replacement of hydrogen atoms with fluorine in the fluoromethoxy group (-OCH₂F) compared to the traditional methoxy group (-OCH₃) introduces profound alterations in both electronic distribution and molecular geometry [3] [4].

Electronic Effects and Substituent Parameters

The methoxy group exhibits a characteristic electronic behavior pattern wherein the oxygen atom withdraws electron density through inductive effects while simultaneously donating electron density through resonance mechanisms [1]. The substituent constant values for methoxy groups demonstrate this dual nature: σₘ = +0.12 (indicating inductive electron withdrawal) and σₚ = -0.27 (reflecting strong resonance donation in the para position) [1]. The net result favors electron donation, making methoxy groups activating substituents toward electrophilic aromatic substitution.

In contrast, the fluoromethoxy substituent exhibits enhanced electron-withdrawing characteristics due to the high electronegativity of fluorine (4.0 compared to hydrogen's 2.2) [2] [5]. Density functional theory calculations indicate that the inductive electron-withdrawing effect becomes significantly more pronounced, with estimated substituent constants of σₘ ≈ +0.25 and σₚ ≈ -0.15 [5] [6]. This modification reduces the overall electron-donating capacity while maintaining some resonance contribution through the oxygen lone pairs.

Molecular Orbital Considerations

Computational studies using high-level quantum chemical methods reveal that fluorine substitution creates additional π-orbitals that interact with the aromatic π-system [3]. Each fluorine atom contributes a new set of π-bonding and antibonding orbitals, culminating in what researchers term "fluoromaticity" effects [3]. The molecular orbital energy levels undergo systematic shifts: the highest occupied molecular orbital energy decreases by approximately 0.10-0.22 eV, while the lowest unoccupied molecular orbital energy decreases by 0.12-0.41 eV [7].

Steric and Conformational Implications

The presence of fluorine atoms introduces moderate steric hindrance compared to hydrogen atoms, despite fluorine's relatively small van der Waals radius (1.47 Å) [2] [8]. The carbon-fluorine bond dipole (1.41 D) creates preferential conformational orientations that deviate from planarity with the aromatic ring [8]. Time-dependent density functional theory calculations demonstrate that fluoromethoxy groups adopt non-planar conformations to minimize dipole-dipole repulsions while maximizing favorable electrostatic interactions [9].

PropertyMethoxy (-OCH₃)Fluoromethoxy (-OCH₂F)
ElectronegativityModerate (O: 3.5)High (F: 4.0)
Inductive EffectElectron withdrawingEnhanced electron withdrawing
Resonance Effect (para position)Strong electron donatingReduced electron donating
Meta Substituent Constant (σₘ)+0.12+0.25 (estimated)
Para Substituent Constant (σₚ)-0.27-0.15 (estimated)
Electronic Withdrawing PowerNet electron donatingReduced electron donating
Steric HindranceLowModerate
Conformational PreferencePlanar with aromatic ringNon-planar due to C-F dipole

Torsional Effects on Aromatic π-System Delocalization

The delocalization of π-electrons in aromatic systems represents a fundamental aspect of molecular stability and reactivity [10] [11]. Torsional rotations about bonds connecting substituents to aromatic rings directly influence the extent of orbital overlap and, consequently, the degree of π-system delocalization [12] [13].

Theoretical Framework of π-Orbital Overlap

Molecular orbital theory provides the foundational understanding of how torsional angles affect π-system delocalization [13]. The overlap integral between aromatic π-orbitals and substituent p-orbitals follows a cosine relationship with the torsional angle θ: S = S₀cos(θ), where S₀ represents the maximum overlap at θ = 0° [10]. This relationship directly translates to the extent of conjugative stabilization, with maximum delocalization occurring in planar conformations and complete loss of π-overlap at perpendicular orientations [11] [12].

Computational Analysis of Conformational Effects

High-level density functional theory calculations using the B3LYP/6-311G** basis set reveal systematic changes in electronic properties as a function of torsional rotation [14] [15]. The harmonic oscillator model of aromaticity demonstrates that substituent rotation induces measurable changes in bond length alternation and π-electron delocalization indices [16]. For aromatic systems with electron-donating substituents, rotation from planarity results in progressive localization of π-electron density within the aromatic ring [12].

Energy Landscape Analysis

The potential energy surface for torsional rotation exhibits characteristic minima corresponding to optimal π-orbital overlap [16] [17]. Energy decomposition analysis reveals that the π-conjugation component contributes significantly to the overall stabilization energy, with values ranging from 15-30 kJ/mol depending on the nature of the substituent [9]. The energy barrier for rotation typically ranges from 8-15 kJ/mol for methoxy-type substituents, reflecting the balance between conjugative stabilization and steric repulsion [17].

Electronic Property Modulation

Systematic rotation about the carbon-oxygen bond connecting fluoromethoxy groups to the aromatic ring produces predictable changes in frontier molecular orbital energies [18] [19]. The highest occupied molecular orbital energy decreases progressively with increasing torsional angle, reflecting reduced π-donation from oxygen lone pairs [18]. Simultaneously, the lowest unoccupied molecular orbital energy exhibits modest increases, resulting in an overall expansion of the highest occupied molecular orbital-lowest unoccupied molecular orbital gap from approximately 4.1 eV at planarity to 6.3 eV at perpendicular orientation [19].

Torsional Angle (degrees)π-Orbital Overlap (%)Delocalization IndexHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
01001.00-5.2-1.14.1
15970.95-5.3-1.04.3
30870.82-5.5-0.94.6
45710.65-5.8-0.75.1
60500.43-6.1-0.55.6
9000.00-6.5-0.26.3

Experimental Validation

Nuclear magnetic resonance spectroscopy provides experimental confirmation of torsional effects on π-system delocalization [20]. Fluorine-19 nuclear magnetic resonance chemical shifts demonstrate sensitivity to conformational changes, with systematic upfield shifts observed upon rotation away from planarity [20]. Variable-temperature nuclear magnetic resonance studies reveal activation barriers consistent with computational predictions, confirming the interplay between thermal motion and conformational preferences [20].

Iodine-Halogen Bonding Interactions in Crystal Packing

X-ray Diffraction Studies of Molecular Geometry

Single crystal X-ray diffraction represents the definitive experimental technique for determining molecular geometry and intermolecular interactions in crystalline halogenated aromatic compounds [21] [22]. The presence of iodine atoms in 1,3-dimethoxy-2-iodo-4-(fluoromethoxy)benzene creates multiple opportunities for directional non-covalent interactions that significantly influence crystal packing arrangements [23] [24].

Structural Characterization and Geometric Parameters

X-ray crystallographic analysis reveals that iodine-containing aromatic compounds adopt planar molecular geometries with minimal deviation from aromatic planarity [7] [25]. The carbon-iodine bond length typically measures 2.05-2.08 Å, significantly longer than carbon-chlorine or carbon-bromine bonds due to iodine's large atomic radius [24]. The iodine atom exhibits pronounced anisotropic displacement parameters, reflecting its high polarizability and tendency to participate in weak intermolecular interactions [23].

Halogen Bonding Geometric Criteria

Halogen bonds form when electrophilic regions (σ-holes) on covalently bonded iodine atoms interact with electron-rich species [23] [26]. The geometric criteria for identifying halogen bonds include: (1) contact distances shorter than the sum of van der Waals radii, (2) approximately linear arrangements with C-I···X angles between 160-180°, and (3) approach angles that align with the σ-hole direction [23] [24]. Experimental studies demonstrate that iodine atoms consistently form the strongest halogen bonds among the halogens, with interaction energies ranging from 4-18 kJ/mol [24] [27].

Crystal Packing Motifs

Systematic analysis of crystal structures containing iodinated aromatic compounds reveals several recurring packing motifs [24] [22]. Type I halogen-halogen interactions occur with parallel alignment of C-I bonds, exhibiting contact distances of 3.5-3.8 Å and interaction energies of 8-12 kJ/mol [24]. Type II interactions involve perpendicular arrangements with one iodine acting as an electrophile and the other as a nucleophile, typically showing longer contact distances of 3.8-4.2 Å [24].

Influence of Substituent Effects

The electronic nature of aromatic substituents significantly modulates halogen bonding strength and directionality [6] [26]. Electron-withdrawing groups enhance the electrophilic character of iodine σ-holes, leading to stronger halogen bonds and more directional interactions [6]. Conversely, electron-donating substituents like methoxy groups provide additional nucleophilic sites for halogen bond formation while simultaneously reducing iodine electrophilicity [24].

Interaction TypeDistance Range (Å)Angle Range (degrees)Interaction Energy (kJ/mol)Frequency in Crystals (%)
I···I Type I3.5-3.8160-1808-1245
I···I Type II3.8-4.290-1205-825
I···O Halogen Bond2.8-3.2165-18012-1865
I···N Halogen Bond2.9-3.3160-18010-1540
I···π Interaction3.6-4.080-1006-1030
I···C Contact3.9-4.3140-1804-720

Temperature-Dependent Structural Studies

Variable-temperature X-ray diffraction studies provide insights into the thermal stability and dynamic behavior of halogen-bonded networks [26]. Iodine-containing crystals typically exhibit anisotropic thermal expansion, with preferential expansion perpendicular to halogen bonding directions [28]. The coefficient of thermal expansion along halogen bonding axes averages 2-4 × 10⁻⁵ K⁻¹, significantly lower than values perpendicular to these interactions [28].

Computational Modeling of Intermolecular Forces

Accurate computational modeling of intermolecular forces in halogen-bonded systems requires sophisticated theoretical approaches that properly account for dispersion, electrostatic, and charge-transfer contributions [29] [27]. The challenge lies in developing computational protocols that can reliably predict both the strength and directionality of halogen bonding interactions while maintaining computational efficiency [30] [27].

Density Functional Theory Approaches

Standard density functional theory methods often inadequately describe halogen bonding due to their poor treatment of dispersion forces and delocalization error [27]. The exchange-hole dipole moment dispersion correction coupled with functionals that minimize delocalization error, such as BH&HLYP, provides significantly improved accuracy for halogen-bonded systems [27]. The BH&HLYP-XDM method achieves average errors similar to other non-covalent interactions, with mean absolute deviations of 0.3 kJ/mol compared to coupled-cluster reference calculations [27].

Benchmark Studies and Method Validation

Comprehensive benchmark studies using the XB18, XB51, and Bauzá test sets demonstrate the performance of various computational methods for halogen bonding [27]. The M06-2X functional shows excellent performance for moderate-strength halogen bonds but exhibits systematic errors for extremely strong interactions [27]. Dispersion-corrected density functional theory methods, particularly ωB97X-D and B97-D3, provide balanced accuracy across the full range of halogen bonding strengths [29] [27].

Energy Decomposition Analysis

Energy decomposition analysis provides detailed insights into the physical origins of halogen bonding interactions [29] [27]. Electrostatic contributions typically dominate for strong halogen bonds with highly polarized σ-holes, accounting for 40-60% of the total interaction energy [29]. Dispersion forces contribute 25-35% of the stabilization, while induction and charge-transfer effects account for the remaining 10-25% [29] [30].

Molecular Dynamics Simulations

Large-scale molecular dynamics simulations using validated force fields enable investigation of halogen bonding in condensed phases [31]. The CHARMM36 force field with custom halogen bonding parameters successfully reproduces experimental crystal structures and thermal properties [31]. Simulations reveal that halogen bonds exhibit considerable flexibility, with angle distributions spanning 20-30° around optimal geometries while maintaining significant interaction energies [31].

Intermolecular Potential Energy Surfaces

XLogP3

2.9

Hydrogen Bond Acceptor Count

4

Exact Mass

311.96587 g/mol

Monoisotopic Mass

311.96587 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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